1-Bromo-1-(3,5-diaminophenyl)propan-2-one
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Overview
Description
1-Bromo-1-(3,5-diaminophenyl)propan-2-one is an organic compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol This compound is characterized by the presence of a bromine atom, two amino groups, and a ketone functional group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-1-(3,5-diaminophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(3,5-diaminophenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(3,5-diaminophenyl)propan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The amino groups can undergo oxidation to form nitro groups or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 1-(3,5-diaminophenyl)propan-2-one derivatives.
Reduction: Formation of 1-(3,5-diaminophenyl)propan-2-ol.
Oxidation: Formation of 1-Bromo-1-(3,5-dinitrophenyl)propan-2-one.
Scientific Research Applications
1-Bromo-1-(3,5-diaminophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3,5-diaminophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amino groups play a crucial role in binding to active sites, while the ketone group may participate in redox reactions. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Similar structure but with methyl groups instead of amino groups.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains trifluoromethyl and hydroxyl groups instead of amino and ketone groups.
Uniqueness
1-Bromo-1-(3,5-diaminophenyl)propan-2-one is unique due to the presence of both amino groups and a bromine atom on the phenyl ring, which imparts distinct reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H11BrN2O |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-bromo-1-(3,5-diaminophenyl)propan-2-one |
InChI |
InChI=1S/C9H11BrN2O/c1-5(13)9(10)6-2-7(11)4-8(12)3-6/h2-4,9H,11-12H2,1H3 |
InChI Key |
GRMDUNUJZVLFPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)N)N)Br |
Origin of Product |
United States |
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